![molecular formula C7H18Cl3N3 B15219786 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is a chemical compound with the molecular formula C7H18Cl3N3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride typically involves the reaction of 2-methyl-2-azaspiro[3.3]heptane with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyl-2-azaspiro[3.3]heptane+hydrazine hydrate+HCl→6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azaspiroheptane derivatives.
Applications De Recherche Scientifique
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This compound may also interact with enzymes and receptors, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the hydrazinyl group.
6-Hydrazinyl-2-azaspiro[3.3]heptane: Similar structure but without the methyl group.
Uniqueness
6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H18Cl3N3 |
|---|---|
Poids moléculaire |
250.6 g/mol |
Nom IUPAC |
(2-methyl-2-azaspiro[3.3]heptan-6-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c1-10-4-7(5-10)2-6(3-7)9-8;;;/h6,9H,2-5,8H2,1H3;3*1H |
Clé InChI |
FPXJYVPYORUJEW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1)CC(C2)NN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



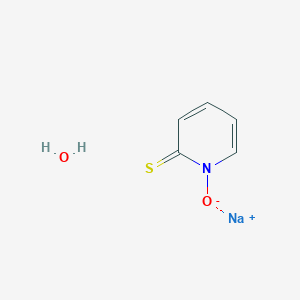
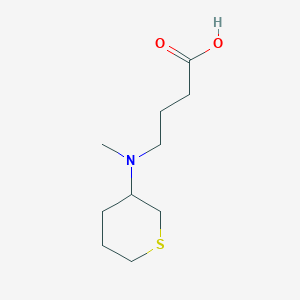
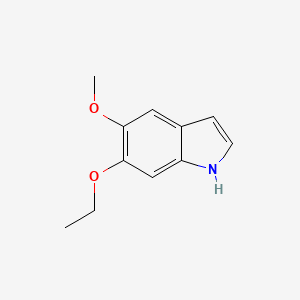
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
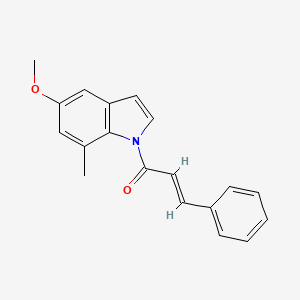

![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)

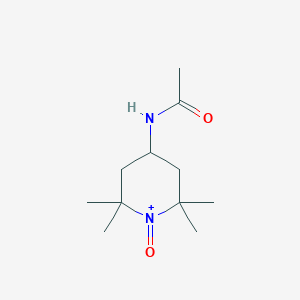
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)



